![molecular formula C8H12N2O2 B3351942 Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 40889-84-7](/img/structure/B3351942.png)
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are known to possess diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions. For instance, carboxylic acid moieties can be condensed with substituted amines under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the synthesis of various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole .Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate can be represented by the SMILES stringCOC(=O)c1cc(N)cn1C
. This indicates that the compound contains a pyrrole ring with a methyl group and an amino group attached to it, and an ethyl ester group attached to the 2-position of the pyrrole ring . Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions due to the presence of a carbonyl group . The thioamide functional group in β-Ketothioamides (KTAs), a type of pyrrole derivative, can undergo isomerization to generate thiol, allowing KTAs to participate in synthesis .Scientific Research Applications
Synthesis and Chemical Transformations
Oxidation and Structural Analysis : Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is involved in oxidation processes. For instance, ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a related compound, was analyzed using X-ray crystallography after undergoing aerial oxidation, demonstrating its significance in chemical structure analysis (Cirrincione et al., 1987).
Spiro Heterocyclization : This compound is key in the synthesis of complex spiro compounds. For example, ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate was synthesized, demonstrating the compound's role in advanced organic synthesis (Dmitriev et al., 2015).
Synthesis of Antibacterial Agents : A derivative, 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, exhibited antibacterial activity, highlighting its potential in drug development (Toja et al., 1986).
Phosphine-Catalyzed Annulation : This compound is used in [4 + 2] annulation reactions to form tetrahydropyridines, indicating its role in creating complex organic molecules (Zhu et al., 2003).
Chemical Synthesis and Characterization
Synthesis of Pyrroles and Pyridines : It is involved in the synthesis of pyrroles and pyridines, indicating its versatility in organic synthesis (Clarke et al., 1985).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-amino-1-methylpyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOYBYZVYWREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457885 | |
Record name | Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40889-84-7 | |
Record name | Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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